5-Amino-3-(1-methyl-6-indolyl)isoxazole
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Overview
Description
5-Amino-3-(1-methyl-6-indolyl)isoxazole is a heterocyclic compound that features an isoxazole ring fused with an indole moiety. Isoxazoles are known for their diverse biological activities and therapeutic potential, making them significant in medicinal chemistry . The presence of an amino group and a methyl-indole substituent further enhances its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methyl-6-indolyl)isoxazole can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods offer good yields and functional group compatibility.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from aldoximes and alkynes . The scalability and eco-friendliness of these methods make them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(1-methyl-6-indolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The amino group and indole moiety allow for substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkyl halides, and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and oximes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-3-(1-methyl-6-indolyl)isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-3-(1-methyl-6-indolyl)isoxazole involves its interaction with various molecular targets and pathways. The isoxazole ring and indole moiety allow the compound to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation and cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylisoxazole: A structurally similar compound with a methyl group instead of the indole moiety.
3,5-Disubstituted Isoxazoles: These compounds have various substituents at the 3 and 5 positions, offering different biological activities.
Uniqueness
5-Amino-3-(1-methyl-6-indolyl)isoxazole is unique due to the presence of both an amino group and a methyl-indole substituent. This combination enhances its chemical reactivity and biological interactions, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(1-methylindol-6-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H11N3O/c1-15-5-4-8-2-3-9(6-11(8)15)10-7-12(13)16-14-10/h2-7H,13H2,1H3 |
InChI Key |
BQHJPMSCFKGJQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C3=NOC(=C3)N |
Origin of Product |
United States |
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